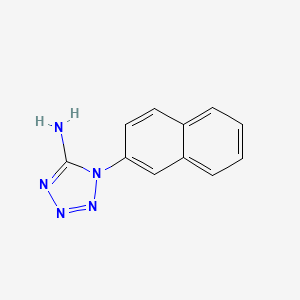
n-(4-Cyanophenyl)aziridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanophenyl)aziridine-1-carboxamide: is an organic compound with the molecular formula C10H9N3O It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a cyanophenyl group attached to the aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanophenyl)aziridine-1-carboxamide typically involves the reaction of 4-cyanophenylamine with aziridine-1-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the aziridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Cyanophenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring is highly strained and reactive, making it susceptible to nucleophilic attack. This can lead to ring-opening reactions, forming different products depending on the nucleophile used.
Substitution Reactions: The cyanophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Conditions: These reactions are typically carried out under mild conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, the reaction with amines can yield substituted amides, while reactions with thiols can produce thioethers.
Applications De Recherche Scientifique
Chemistry: N-(4-Cyanophenyl)aziridine-1-carboxamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and other diseases. Its ability to form stable complexes with proteins makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-Cyanophenyl)aziridine-1-carboxamide involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring’s high strain energy promotes its reactivity towards nucleophiles, leading to the formation of various products. This reactivity is harnessed in biological systems to inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-(4-Cyanophenyl)aziridine-2-carboxamide: A closely related compound with a similar structure but different substitution pattern.
Uniqueness: N-(4-Cyanophenyl)aziridine-1-carboxamide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
13907-83-0 |
|---|---|
Formule moléculaire |
C10H9N3O |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)12-10(14)13-5-6-13/h1-4H,5-6H2,(H,12,14) |
Clé InChI |
DTSJPEAPDBQGCF-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
![2-[(2,4-Dinitrophenyl)amino]ethyl acetate](/img/structure/B13996386.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)


![3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B13996415.png)



![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
